molecular formula C19H20ClN3O4S B2975983 N-(2-(3-chlorophenylsulfonamido)ethyl)-4-(cyclopropanecarboxamido)benzamide CAS No. 1091471-84-9

N-(2-(3-chlorophenylsulfonamido)ethyl)-4-(cyclopropanecarboxamido)benzamide

Cat. No. B2975983
CAS RN: 1091471-84-9
M. Wt: 421.9
InChI Key: XDAHEPNJXHTKEJ-UHFFFAOYSA-N
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Description

N-(2-(3-chlorophenylsulfonamido)ethyl)-4-(cyclopropanecarboxamido)benzamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as "compound X" and has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Electrophysiological Activity in Cardiac Research

Research on N-substituted imidazolylbenzamides and benzene-sulfonamides has revealed their potential as selective class III agents in cardiac electrophysiological activity. These compounds have shown efficacy in vitro and in vivo models for arrhythmias, indicating their relevance in developing treatments for cardiac conditions (Morgan et al., 1990).

Carbonic Anhydrase Inhibitors

Studies on aromatic sulfonamide inhibitors of carbonic anhydrases have identified compounds with nanomolar inhibitory concentrations against several isoenzymes. These findings suggest applications in treating conditions where modulation of carbonic anhydrase activity is beneficial (Supuran et al., 2013).

Antibacterial and Antioxidant Activities

Research on the synthesis of 1,4-dihydropyridine derivatives, catalyzed by N,N,N',N'-tetrachlorobenzene-1,3-disulfonamide, has shown effective antibacterial and antioxidant properties. These compounds' activities against various bacteria and their radical scavenging ability highlight their potential in developing new antibacterial and antioxidant agents (Ghorbani‐Vaghei et al., 2016).

Crystallography and Structural Analysis

Crystallographic studies of chloro-substituted N-phenyl-2-phthalimidoethanesulfonamide derivatives have provided insights into their molecular structures, which could inform the design of compounds with improved biological activity or pharmacokinetic properties (Köktaş Koca et al., 2015).

Mechanism of Action

    Target of action

    Many compounds with a sulfonamide group (like this one) are known to inhibit carbonic anhydrase, an enzyme involved in maintaining pH balance in the body . .

    Mode of action

    If this compound does indeed target carbonic anhydrase, it would likely bind to the active site of the enzyme, preventing it from catalyzing its normal reactions .

    Biochemical pathways

    The inhibition of carbonic anhydrase could disrupt several physiological processes, including respiration and the transport of carbon dioxide and oxygen in the blood .

    Result of action

    The molecular and cellular effects would depend on the specific targets of the compound and how its activity affects cellular functions. For example, if it inhibits carbonic anhydrase, it could disrupt pH balance within cells and tissues .

    Action environment

    Environmental factors such as pH, temperature, and the presence of other molecules can influence the activity, efficacy, and stability of a compound. For instance, extreme pH or temperature could potentially denature the compound, reducing its activity .

properties

IUPAC Name

N-[2-[(3-chlorophenyl)sulfonylamino]ethyl]-4-(cyclopropanecarbonylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4S/c20-15-2-1-3-17(12-15)28(26,27)22-11-10-21-18(24)13-6-8-16(9-7-13)23-19(25)14-4-5-14/h1-3,6-9,12,14,22H,4-5,10-11H2,(H,21,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAHEPNJXHTKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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